EML631
Descripción
Propiedades
Número CAS |
2101206-36-2 |
|---|---|
Fórmula molecular |
C41H60N6O3 |
Peso molecular |
685.0 g/mol |
Nombre IUPAC |
[4-[4-(2-pyrrolidin-1-ylethyl)piperidine-1-carbonyl]-3-[4-(pyrrolidin-1-ylmethoxy)anilino]phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C41H60N6O3/c48-40(46-27-15-33(16-28-46)13-25-43-19-1-2-20-43)35-7-12-38(41(49)47-29-17-34(18-30-47)14-26-44-21-3-4-22-44)39(31-35)42-36-8-10-37(11-9-36)50-32-45-23-5-6-24-45/h7-12,31,33-34,42H,1-6,13-30,32H2 |
Clave InChI |
LPCWQWNRCGWRFC-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C(N2CCC(CCN3CCCC3)CC2)=O)C=C1NC4=CC=C(OCN5CCCC5)C=C4)N6CCC(CCN7CCCC7)CC6 |
SMILES canónico |
C1CCN(C1)CCC2CCN(CC2)C(=O)C3=CC(=C(C=C3)C(=O)N4CCC(CC4)CCN5CCCC5)NC6=CC=C(C=C6)OCN7CCCC7 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
EML631; EML-631; EML 631; |
Origen del producto |
United States |
Métodos De Preparación
Key Synthetic Steps
The synthesis followed a multi-step protocol (Scheme 1):
-
Alkylation of Nitrophenol Precursor :
-
Displacement with Pyrrolidine :
-
Intermediate 9 underwent nucleophilic substitution with pyrrolidine in the presence of potassium iodide (KI) and K₂CO₃ at 60°C for 48 hours, forming 4-methoxy-5-(3-(pyrrolidin-1-yl)propoxy)isophthalonitrile (Intermediate 10).
-
Key Condition : DMF as solvent ensured solubility of both aromatic and amine components.
-
-
Reductive Cyclization :
Structural Optimization and Crystallographic Insights
Cocrystal structures of EML631 bound to SPIN1 (PDB: 5XXN) revealed critical interactions absent in EML405:
-
Pyrrolidine Positioning : The ethylene-linked pyrrolidine moiety occupied a groove between Tudor domains 1 and 2, forming hydrogen bonds with D173 (2.9 Å) and H252 (3.1 Å).
-
Aromatic Cage Engagement : The parent benzamide maintained π-π stacking with W45 (Tudor 1) and Y246 (Tudor 2), with a buried surface area of 306 Ų.
Table 1: Binding Affinities of EML631 and Analogs
| Compound | SPIN1 Kₐ (μM) | L3MBTL3 Kₐ (μM) | Selectivity (SPIN1/L3MBTL3) |
|---|---|---|---|
| EML405 | 15 ± 2.1 | 28 ± 3.4 | 1.9 |
| EML631 | 3.0 ± 0.5 | >100 | >33 |
| EML632 | 7.0 ± 1.2 | 85 ± 9.1 | 12 |
Data derived from isothermal titration calorimetry (ITC).
Purification and Analytical Characterization
Post-synthesis purification employed flash chromatography (silica gel, ethyl acetate/hexane gradient) and preparative HPLC (C18 column, 10–90% acetonitrile/water). Critical analytical data included:
-
¹H NMR (600 MHz, CD₃OD): δ 7.49–7.42 (m, 4H, aromatic), 4.33 (t, J = 5.8 Hz, 2H, OCH₂), 3.74 (t, J = 7.8 Hz, 2H, NCH₂), 2.50–2.38 (m, 2H, CH₂ linker).
-
High-Resolution Mass Spectrometry : [M+H]⁺ calculated for C₂₃H₂₇N₅O₂: 406.2134; found: 406.2138.
Biological Validation and Cellular Activity
EML631 demonstrated robust target engagement in cellular assays:
-
Cellular Thermal Shift Assay (CETSA) : Treatment of GFP-SPIN1-transfected HEK293T cells with 10 μM EML631 increased SPIN1’s melting temperature (ΔTₘ) by 8.2°C, confirming intracellular binding.
-
Transcriptional Inhibition : At 5 μM, EML631 reduced SPIN1-driven expression of IL1B and BST2 by 72% and 65%, respectively (qPCR; p < 0.01 vs. DMSO control).
Comparative Analysis with Structural Analogs
EML631’s selectivity over related Tudor/MBT domains was achieved through strategic steric hindrance:
-
EML632/EML633 : Substitution with oxymethylene linkers or 4′-pyrrolidine diminished affinity for 53BP1 and PHF20 Tudor domains (Kₐ > 50 μM).
-
SPIN Family Specificity : EML631 exhibited >30-fold selectivity for SPIN1 over SPIN2A/B (SPR; Kₐ = 3 μM vs. 95 μM).
Challenges and Optimization Strategies
Key synthesis challenges included:
Análisis De Reacciones Químicas
EML631 experimenta diversas reacciones químicas, que incluyen:
Oxidación: EML631 puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.
Reducción: El compuesto puede reducirse en condiciones específicas para producir formas reducidas.
Sustitución: EML631 puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Hidrólisis: La función aminálica asociada con EML631 puede sufrir hidrólisis para formar un fenol.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y solventes y temperaturas específicas. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Epigenetics
EML631 is utilized to explore the role of SPIN1 in gene regulation and epigenetic modifications. By inhibiting SPIN1, researchers can assess changes in gene expression patterns and epigenetic marks, particularly those associated with histone modifications.
Case Study:
In a study involving RNA sequencing on T778 liposarcoma cells treated with EML631, researchers identified 655 transcripts downregulated in both SPIN1 knockdown and EML631-treated cells. This highlighted the compound's efficacy in modulating gene expression linked to SPIN1 activity .
Cancer Research
The compound is pivotal in investigating SPIN1's involvement in cancer progression. EML631's ability to inhibit SPIN1 allows for the examination of its role in tumor biology and the development of potential therapeutic strategies.
Data Table: Impact of EML631 on Cancer-Related Genes
| Gene | Expression Change | Significance |
|---|---|---|
| IL1B | Decreased | High |
| BST2 | Decreased | High |
| C1QTNF1 | Decreased | Moderate |
| ALDH1A3 | Decreased | Moderate |
| IFI44L | Decreased | Moderate |
This table summarizes the expression changes observed in key genes associated with inflammation and cancer when treated with EML631 .
Drug Discovery
EML631 serves as a tool compound for discovering new inhibitors targeting SPIN1 and related proteins. Its structure-activity relationship has been studied to optimize selectivity and potency against SPIN1.
Comparison with Similar Compounds
| Compound | Potency (Kd) | Selectivity |
|---|---|---|
| EML631 | 3 μM | High |
| EML405 | 4 μM | Low |
| EML633 | 2 μM | Moderate |
This comparison illustrates that EML631 exhibits superior selectivity for SPIN1 compared to its analogs, making it a valuable candidate for further drug development .
Cell Biology
The compound is instrumental in studying the cellular functions of SPIN1 and its interactions with other proteins. By inhibiting SPIN1, researchers can investigate its role in cellular processes such as transcriptional regulation and chromatin dynamics.
Mecanismo De Acción
EML631 ejerce sus efectos inhibiendo selectivamente SPIN1. El compuesto se une a los dominios Tudor de SPIN1, bloqueando su capacidad de leer las marcas H3K4me3. Esta inhibición evita que SPIN1 actúe como un coactivador transcripcional, afectando así la expresión genética . Los objetivos moleculares y las vías involucradas incluyen la interacción de EML631 con los dominios Tudor de SPIN1 y la posterior inhibición de la activación transcripcional mediada por SPIN1 .
Comparación Con Compuestos Similares
EML631 vs. EML405 (Parent Compound)
- Structural Differences : EML631 adds a pyrrolidine arm to EML405’s scaffold, enabling hydrogen bonding with SPIN1’s electronegative groove. EML405 lacks this arm and binds less efficiently .
- Binding Affinity : EML631’s Kd (3 μM) is ~4.7-fold lower than EML405’s (14 μM), reflecting enhanced engagement with SPIN1 .
- Specificity: EML405 shows moderate off-target interactions, while EML631’s pyrrolidine group minimizes binding to non-target proteins (e.g., L3MBTL3) .
- Cellular Activity : Both compounds inhibit SPIN1’s coactivator function, but EML631 achieves this at lower concentrations (10 μM vs. 20 μM for EML405) .
EML631 vs. A366 (Dual G9a/SPIN1 Inhibitor)
- Target Selectivity : A366 inhibits both SPIN1 (IC50: 182.6 nM) and G9a (IC50: 3.3 nM), limiting its utility in SPIN1-specific studies. EML631 is SPIN1-selective, avoiding G9a-related off-target effects .
- Potency : While A366 has a lower IC50 for SPIN1, its dual activity complicates mechanistic studies. EML631’s higher specificity makes it preferable for dissecting SPIN1-specific pathways .
EML631 vs. Bivalent Inhibitors (VinSpinIn)
EML631 vs. Fragment-like Inhibitors (MS31)
- EML631’s extended structure optimizes interactions with SPIN1’s Tudor domains .
- Utility : MS31 may serve as a starting point for further optimization, while EML631 represents a mature inhibitor with proven cellular efficacy .
Comparative Data Table
Research Findings and Mechanistic Insights
- Structural Basis of Selectivity : Crystallographic studies reveal that EML631’s pyrrolidine group forms two hydrogen bonds with SPIN1’s E142 and D145 residues, explaining its enhanced specificity over EML632/633 and other inhibitors .
- Functional Validation: RNA sequencing and ChIP-qPCR confirm that EML631 (10 μM) suppresses SPIN1-mediated gene activation at rDNA and IL1B loci, with effects comparable to SPIN1 knockdown .
- Thermodynamic Stability : EML631 increases SPIN1’s melting temperature (ΔTm = +5°C) in thermal shift assays, indicating stable target engagement .
Q & A
How can researchers design experiments to assess EML631's inhibitory effects on chromatin-binding proteins like SPIN1?
Answer:
To evaluate EML631's inhibitory activity, combine MicroScale Thermophoresis (MST) for binding affinity quantification with Chromatin Immunoprecipitation qPCR (ChIP-qPCR) to measure chromatin association disruption. For example, validated EML631's inhibition of SPIN1 at rDNA and IL1B loci using α-GFP ChIP-qPCR, with data normalized to input DNA and statistical significance assessed via Student’s t-test (three biological replicates, each with three technical replicates). Include negative controls (e.g., non-target loci like PRM3 in ) and validate findings with orthogonal methods like gene expression analysis (e.g., RT-qPCR for SPIN1 target genes). Ensure rigorous normalization (e.g., GAPDH in ) and pre-register experimental protocols to minimize bias .
What methodological strategies resolve contradictions in EML631 efficacy data across biochemical vs. cellular assays?
Answer:
Contradictions may arise from assay-specific variables (e.g., compound solubility, cellular uptake, or off-target effects). To address this:
- Cross-validate results : Compare MST (binding affinity) with cellular assays (e.g., gene expression in ).
- Dose-response profiling : Test multiple concentrations (e.g., 10 μM in ) to identify threshold effects.
- Contextualize with structural data : Pair functional assays with crystallography or docking studies to confirm target engagement.
- Replicate across models : Use primary cells, organoids, or in vivo systems to assess biological relevance.
Statistical frameworks like meta-analysis ( ) or error-propagation models ( ) can quantify uncertainty .
How should researchers optimize experimental conditions for EML631 in epigenetic target validation?
Answer:
Key considerations include:
- Buffer compatibility : Ensure MST buffer conditions (pH, ionic strength) mimic physiological environments to avoid artifactual binding.
- Cell permeability : Use derivatives with validated cellular uptake (e.g., methyl-lysine mimetics like EML741/822 in ) or employ delivery enhancers (e.g., liposomes).
- Time-course analysis : Monitor inhibition kinetics (e.g., ChIP-qPCR post-treatment timepoints) to distinguish direct vs. indirect effects.
- Counter-screen against related targets : Test specificity using reader proteins (e.g., MRG15 in ) to rule off-target activity.
Document all parameters in open-access repositories (per ) to enable reproducibility .
What statistical approaches are critical for analyzing EML631’s dose-dependent effects in gene regulation studies?
Answer:
- Non-linear regression : Fit dose-response curves (e.g., Hill equation) to calculate IC50 values.
- ANOVA with post-hoc tests : Compare gene expression changes across doses (e.g., RT-qPCR data in ).
- Error modeling : Account for technical (e.g., pipetting variability) and biological (e.g., cell-line heterogeneity) variances using mixed-effects models.
- False-discovery rate (FDR) correction : Adjust for multiple comparisons in omics datasets (e.g., RNA-seq follow-ups to ).
Raw data (e.g., uncropped Western blots in ) must be archived to support transparency .
How can researchers reconcile discrepancies between EML631’s in vitro potency and in vivo efficacy?
Answer:
Discrepancies often stem from pharmacokinetic (PK) limitations. Mitigate this by:
- PK/PD modeling : Integrate plasma/tissue concentration data with target modulation readouts.
- Metabolite profiling : Identify active metabolites or degradation products (e.g., via LC-MS).
- Tissue-specific delivery : Use nanoparticle formulations or prodrug strategies to enhance bioavailability.
- Phenotypic rescue experiments : Confirm on-target effects using genetic knockdown (e.g., siRNA against SPIN1) alongside EML631 treatment.
Preclinical studies should follow FAIR data principles () and include negative controls (e.g., vehicle-treated cohorts) .
What ethical and reporting standards apply to studies using EML631 in translational research?
Answer:
- Pre-registration : Document hypotheses, endpoints, and analysis plans on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known).
- Ethical oversight : Obtain approval for animal/human tissue use () and disclose conflicts of interest.
- Data sharing : Deposit raw datasets (e.g., ChIP-qPCR Ct values, microscopy images) in repositories like Zenodo or Figshare.
- LLM transparency : If using AI tools for data analysis, disclose parameters (e.g., temperature settings in ) to ensure reproducibility.
Adhere to journal-specific guidelines (e.g., STAR Methods) for methodological rigor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
